4-[4-(Propan-2-yl)phenoxy]butanoic acid
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Overview
Description
4-[4-(Propan-2-yl)phenoxy]butanoic acid, also known as 4-(4-isopropylphenoxy)butanoic acid, is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a butanoic acid moiety attached to a phenoxy group, which is further substituted with a propan-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)phenoxy]butanoic acid typically involves the reaction of 4-isopropylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 4-isopropylphenol with butyric acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Propan-2-yl)phenoxy]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of 4-(4-isopropylphenoxy)butanoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 4-(4-isopropylphenoxy)butanol.
Substitution: Formation of nitrated or halogenated derivatives of this compound.
Scientific Research Applications
4-[4-(Propan-2-yl)phenoxy]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[4-(Propan-2-yl)phenoxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(1-Methylethyl)phenoxy]butanoic acid
- 2-[2-(Propan-2-yl)phenoxy]butanoic acid
Uniqueness
4-[4-(Propan-2-yl)phenoxy]butanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-(4-propan-2-ylphenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)11-5-7-12(8-6-11)16-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKUQYUFZKYOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364483 |
Source
|
Record name | 4-[4-(propan-2-yl)phenoxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87411-32-3 |
Source
|
Record name | 4-[4-(propan-2-yl)phenoxy]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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